2-Amino-7-bromoindole hydrochloride
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Overview
Description
2-Amino-7-bromoindole hydrochloride: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities.
Mechanism of Action
Target of Action
2-Amino-7-bromoindole hydrochloride, also known as 7-Bromo-1H-indol-2-amine hydrochloride, is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs, and they play a crucial role in cell biology . They show high-affinity binding to many receptors, making them “privileged structures” in pharmaceutical chemistry . .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes at the molecular level . For instance, some indole derivatives exhibit antitumor, antibacterial, antiviral, or antifungal activities .
Biochemical Pathways
Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases . Halogenated indole derivatives, such as 7-bromoindole, have been produced using biocatalysis with halogenation enzymes . These derivatives have shown to inhibit biofilm formation in certain bacteria .
Result of Action
Indole derivatives have been reported to exhibit various biologically vital properties, including antitumor, antibacterial, antiviral, or antifungal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7-bromoindole hydrochloride typically involves the bromination of indole derivatives followed by amination. One common method includes the reaction of 7-bromoindole with an amine source under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Amino-7-bromoindole hydrochloride can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkoxides, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-Amino-7-bromoindole hydrochloride is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various indole-based compounds with potential pharmaceutical applications .
Biology: In biological research, this compound is used to study the structure-activity relationships of indole derivatives. It is also employed in the development of new drugs targeting specific biological pathways .
Medicine: Indole derivatives are known for their antiviral, anticancer, and antimicrobial activities, making this compound a valuable compound for drug discovery .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other materials that require indole-based structures .
Comparison with Similar Compounds
7-Bromo-1H-indol-3-yl)ethanamine hydrochloride: Similar in structure but with different substitution patterns, leading to varied biological activities.
7-Bromo-4-chloro-1H-indazol-3-amine: Another indole derivative with distinct chemical properties and applications.
Indole-3-acetic acid: A naturally occurring indole derivative with significant roles in plant biology.
Uniqueness: 2-Amino-7-bromoindole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
7-bromo-1H-indol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2.ClH/c9-6-3-1-2-5-4-7(10)11-8(5)6;/h1-4,11H,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBCZBNOHSCISQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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